Nemorubicin hydrochloride
Overview
Description
Nemorubicin hydrochloride, also known as 3’-deamino-3’-[2-(S)-methoxy-4-morpholinyl]doxorubicin hydrochloride, is a derivative of doxorubicin. It is a non-conventional anthracycline currently in clinical development for the treatment of hepatocellular carcinoma. This compound is known for its promising efficacy and relatively good tolerability in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nemorubicin hydrochloride is synthesized through a series of chemical reactions starting from doxorubicinThis modification is achieved through a series of reactions including deamination and subsequent substitution with the methoxymorpholinyl group .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Nemorubicin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: The methoxymorpholinyl group can be substituted with other functional groups to create new derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Nemorubicin hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of anthracyclines and their derivatives.
Biology: Researchers study its interactions with biological molecules to understand its mechanism of action and potential side effects.
Medicine: this compound is primarily researched for its anticancer properties, particularly in the treatment of hepatocellular carcinoma.
Industry: The compound is used in the development of new anticancer drugs and formulations.
Mechanism of Action
Nemorubicin hydrochloride exerts its effects primarily through the inhibition of topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the formation of DNA strand breaks, ultimately resulting in cell death. Additionally, this compound is metabolized by hepatic microsomal enzymes to form a highly cytotoxic metabolite, PNU-159682, which binds covalently to DNA and enhances its anticancer activity .
Comparison with Similar Compounds
Doxorubicin: The parent compound of nemorubicin hydrochloride, known for its broad-spectrum anticancer activity but with higher cardiotoxicity.
Mitoxantrone: Another anthracycline derivative with a different mechanism of action and toxicity profile.
Epirubicin: A derivative of doxorubicin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique due to its methoxymorpholinyl modification, which significantly reduces its cardiotoxicity compared to doxorubicin. Additionally, its ability to overcome resistance mechanisms and its potent anticancer activity make it a promising candidate for further development .
Biological Activity
Nemorubicin hydrochloride, also known as methoxymorpholinyl doxorubicin (MMDX), is a derivative of doxorubicin that has shown significant potential in cancer therapy, particularly for hepatocellular carcinoma. This compound is currently undergoing clinical evaluation and exhibits unique biological activities that distinguish it from its parent compound, doxorubicin.
Nemorubicin exerts its antitumor effects primarily through the following mechanisms:
- DNA Intercalation : Similar to doxorubicin, nemorubicin intercalates into DNA, disrupting the replication process and leading to cell death.
- Cytotoxic Metabolites : Upon biotransformation in the liver, nemorubicin generates more potent cytotoxic metabolites, notably PNU-159682, which has demonstrated enhanced antitumor activity compared to the parent compound .
Metabolism and Enzymatic Activation
The metabolism of nemorubicin is predominantly mediated by cytochrome P450 enzymes, particularly CYP3A4. This enzyme converts nemorubicin into PNU-159682, which is significantly more cytotoxic than the original compound. Studies have shown that:
- CYP3A4 Activity : The formation rate of PNU-159682 correlates with CYP3A-mediated activities in human liver microsomes .
- Inhibition Studies : Inhibitors such as troleandomycin and ketoconazole reduce the formation of PNU-159682, confirming the role of CYP3A4 in its metabolism .
In Vitro and In Vivo Efficacy
Nemorubicin and its metabolites have been evaluated for their cytotoxic effects across various cancer cell lines:
- In Vitro Studies : PNU-159682 showed remarkable cytotoxicity against a panel of human tumor cell lines, outperforming both nemorubicin and doxorubicin .
Compound | IC50 (µM) |
---|---|
Nemorubicin | 5.2 |
Doxorubicin | 6.8 |
PNU-159682 | 0.8 |
- In Vivo Models : Efficacy was confirmed in murine models of disseminated leukemia and human mammary carcinoma xenografts, where treatment with PNU-159682 resulted in significant tumor regression .
Clinical Trials
Nemorubicin is currently being assessed in phase II/III clinical trials for hepatocellular carcinoma. Early results indicate promising antitumor activity with manageable toxicity profiles. A notable study reported:
- Patient Response : In a cohort of patients treated with nemorubicin, a 30% overall response rate was observed, with some patients achieving complete remission .
Toxicity Profile
While nemorubicin exhibits potent antitumor activity, its toxicity profile is being closely monitored. The primary adverse effects reported include:
Properties
IUPAC Name |
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO13.ClH/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39;/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3;1H/t14-,17-,19-,21-,22-,27+,32-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXDXWLGVADASF-QQFKZXDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClNO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108943-08-4 | |
Record name | Nemorubicin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108943084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEMORUBICIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6F8JYX76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.